

A Comparative Analysis of PROTACs for ENL Degradation

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Compound of Interest

Compound Name: SR-1114
Cat. No.: B12409305

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This guide provides a detailed comparative analysis of prominent Proteolysis Targeting Chimeras (PROTACs) designed to degrade the epigenetic reader protein Eleven-Nineteen Leukemia (ENL). ENL is a critical component of the super elongation complex (SEC) and is implicated in the transcriptional dysregulation characteristic of various cancers, particularly MLL-rearranged (MLL-r) acute leukemias.^{[1][2]} This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological and experimental processes to aid in the evaluation and selection of ENL-targeting PROTACs for research and development.

Performance Comparison of ENL PROTACs

Two notable ENL PROTACs, MS41 and **SR-1114**, have been developed and characterized, demonstrating the potential of targeted ENL degradation as a therapeutic strategy. The following table summarizes their key performance metrics in various leukemia cell lines.

PROTAC	Target	E3 Ligase Recruited	Cell Line	DC50 (nM)	Dmax	EC50 (nM)	Citation (s)
MS41	ENL	VHL	MV4;11	3.50	>93%	-	[3][4]
SEMK2	2.84	>93%	-	[3][5]			
Jurkat	3.03	>93%	-	[3][5]			
KASUMI 1	26.58	>93%	-	[3][5]			
SR-1114	ENL	CRBN	MV4;11	150	-	-	[6][7][8]
MOLM-13	311	-	-	[6][7][8]			
OCI/AML-2	1650	-	-	[6][7][8]			
Compound 1*	ENL	Cereblon	MV4;11	37	~88% (at ~500nM)	320	[9][10][11]
Molm-13	47	~88%	-	[12]			

Note: Compound 1 is also referred to as a potent ENL degrader and appears to be a distinct molecule from MS41 based on the reported data and E3 ligase recruiter.

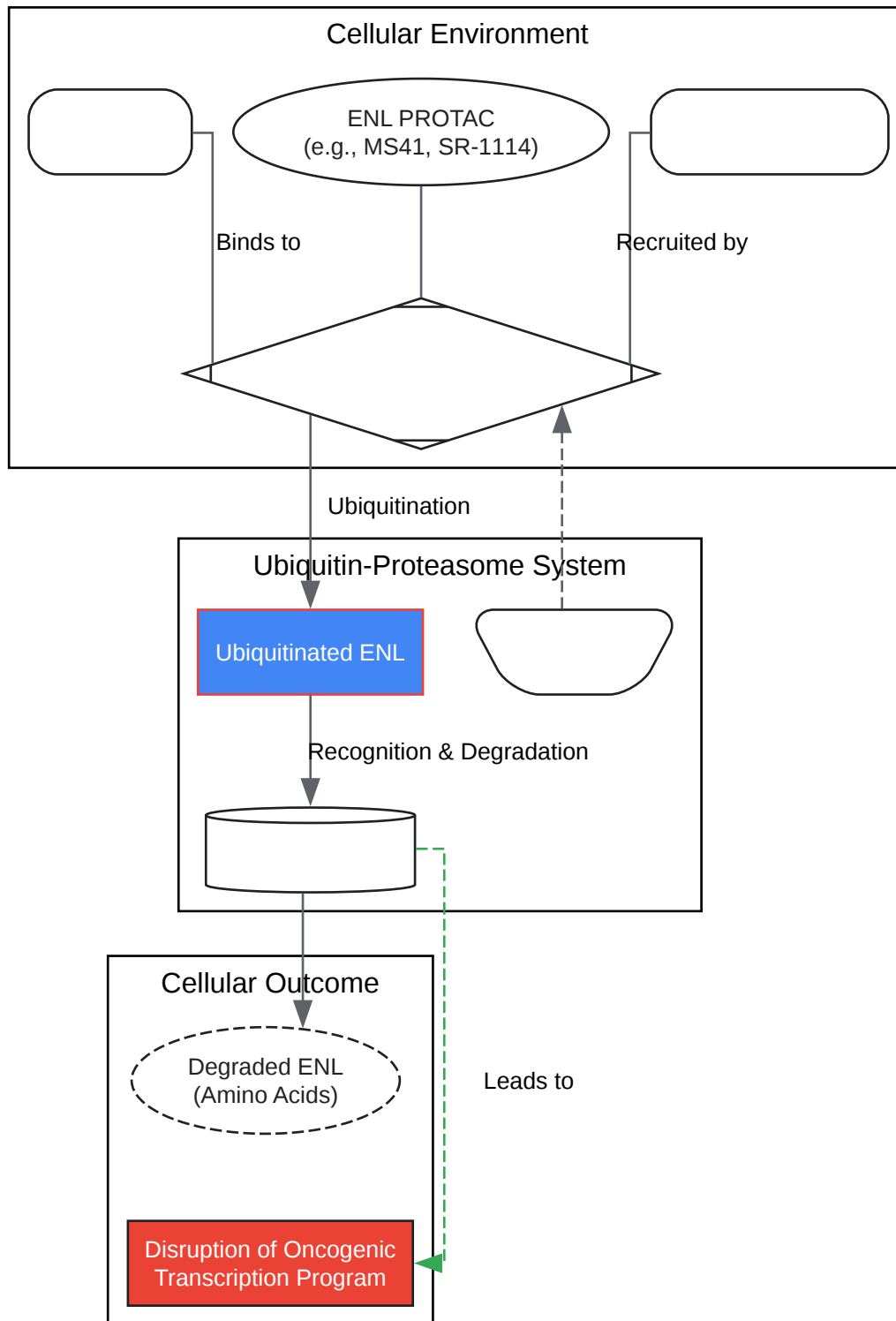
Signaling Pathway and Mechanism of Action

ENL, a YEATS domain-containing protein, recognizes acetylated histones and plays a crucial role in transcriptional elongation by recruiting the super elongation complex (SEC) to chromatin.[2] In MLL-rearranged leukemias, the MLL-fusion protein aberrantly recruits ENL and its associated machinery to target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[13]

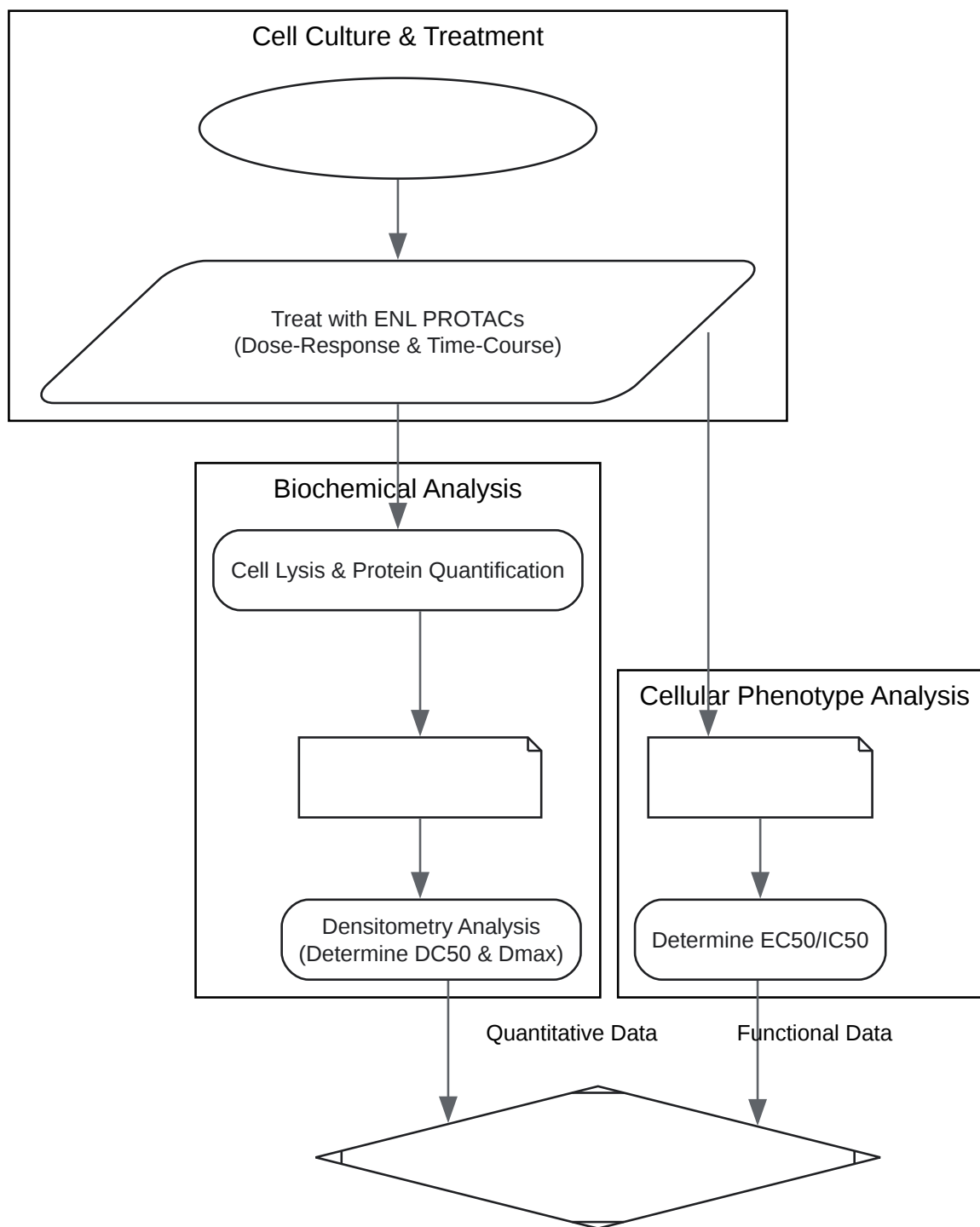
PROTACs targeting ENL operate by hijacking the ubiquitin-proteasome system (UPS). These heterobifunctional molecules simultaneously bind to ENL and an E3 ubiquitin ligase, forming a

ternary complex. This proximity facilitates the ubiquitination of ENL, marking it for degradation by the proteasome. The degradation of ENL disrupts the transcriptional machinery essential for the survival of leukemia cells.

PROTAC Mechanism for ENL Degradation



Experimental Workflow for ENL PROTAC Comparison



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